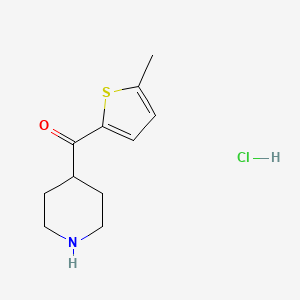

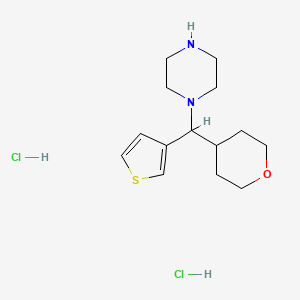

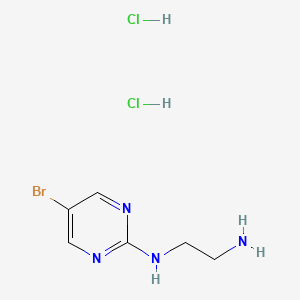

![molecular formula C13H19N3 B1480816 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-31-3](/img/structure/B1480816.png)

6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of “6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole” is characterized by its molecular formula C13H19N3. More detailed structural analysis would require additional data such as X-ray crystallography or NMR spectroscopy, which is not available in the current search results.Chemical Reactions Analysis

The chemical reactions involving “6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole” include its synthesis through the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold . This involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Design

The imidazo[1,2-b]pyrazole scaffold has been utilized in the design of pharmaceutical drugs due to its ability to act as an isostere for the indole ring found in many biologically active molecules . This substitution can lead to improved solubility and better pharmacokinetic properties. For instance, it has been used in the synthesis of an isostere for the drug pruvanserin, which showed significantly improved solubility in aqueous media compared to the original drug .

Material Science

In material science, the functionalization of the imidazo[1,2-b]pyrazole scaffold allows for the creation of new materials with desirable properties . The compound’s structure can be modified to enhance solubility, which is a crucial factor in the development of novel materials for various applications, including electronics and coatings.

Environmental Science

The selective functionalization methods applied to the imidazo[1,2-b]pyrazole scaffold make it a precursor for push-pull dyes . These dyes have applications in environmental science, such as in the development of solar cells and sensors for environmental monitoring. The compound’s ability to be transformed into proaromatic structures is particularly valuable in creating materials that respond to environmental changes.

Biochemistry

In biochemistry, the imidazo[1,2-b]pyrazole core is a key structural unit due to its presence in compounds with diverse bioactivities . It has been associated with antimicrobial, anti-cancer, and anti-inflammatory properties, making it a compound of interest for biochemical research aimed at understanding and treating various diseases.

Agriculture

While specific applications of 6-cyclobutyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole in agriculture are not directly mentioned in the available literature, the chemical scaffold it belongs to is often explored for potential agrochemical uses . Its structural versatility could lead to the development of new pesticides or growth regulators that are more effective and environmentally friendly.

Pharmacology

The compound’s potential in pharmacology is linked to its structural adaptability, which allows for the creation of molecules with targeted therapeutic effects . Its role as an isostere for indole-based drugs opens up possibilities for the development of new medications with improved efficacy and reduced side effects.

Eigenschaften

IUPAC Name |

6-cyclobutyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-10(2)9-15-6-7-16-13(15)8-12(14-16)11-4-3-5-11/h6-8,10-11H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBXJHAVRBYXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN2C1=CC(=N2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

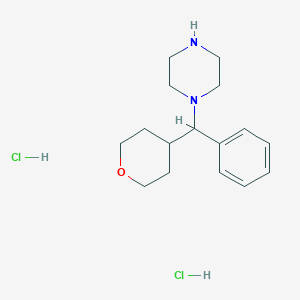

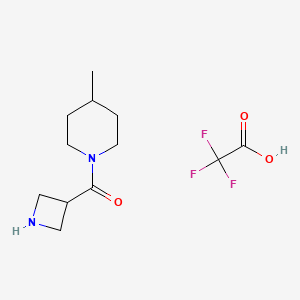

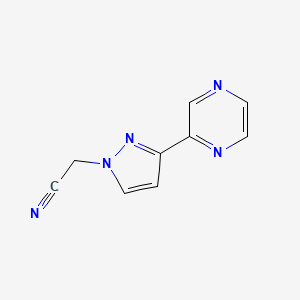

![N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480733.png)

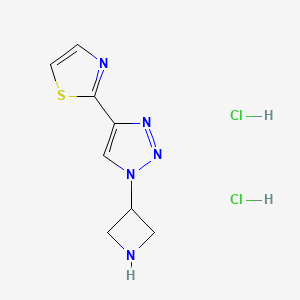

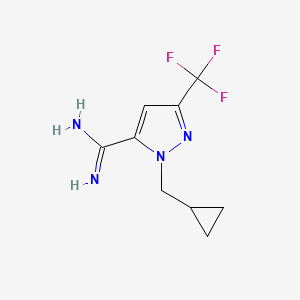

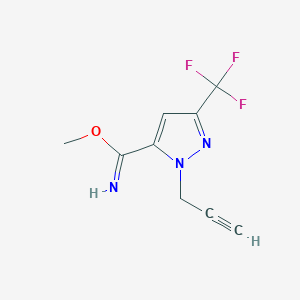

![(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1480736.png)

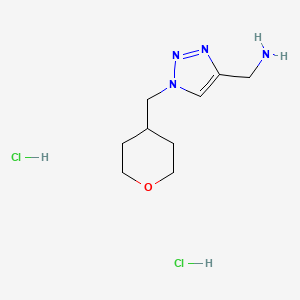

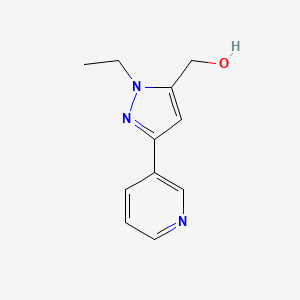

![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)